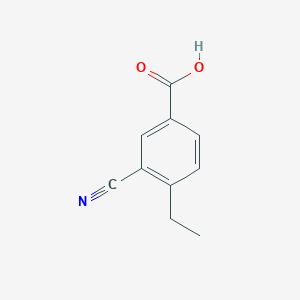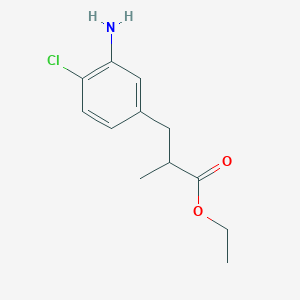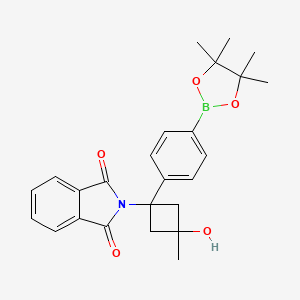
4-(2,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one
説明
The compound “4-(2,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one” is a derivative of phthalazine. Phthalazines are heterocyclic compounds containing a nitrogen atom in a benzene ring . The 2,4-dichlorophenyl group suggests the presence of a phenyl ring with chlorine atoms at the 2nd and 4th positions.
科学的研究の応用
Environmental Impact and Degradation
Research on related compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and its derivatives, has focused on understanding their environmental fate, toxicological effects, and potential for biodegradation. These studies are crucial for developing strategies to mitigate the environmental impact of these chemicals, commonly used in herbicides and pesticides.
Environmental Persistence and Toxicity : Studies have demonstrated the environmental persistence and moderate toxic effects of chlorophenols, including 2,4-dichlorophenol, a derivative closely related to the chemical . These compounds can exhibit considerable toxicity to aquatic life over long-term exposure. The presence of adapted microflora capable of biodegrading these compounds can reduce persistence, suggesting that bioremediation could be a viable strategy for mitigating environmental impact (Krijgsheld & Gen, 1986).
Biodegradation and Environmental Remediation : The role of microorganisms in degrading herbicides based on 2,4-D has been highlighted, indicating the potential for using bioremediation to reduce environmental contamination. The research underscores the importance of understanding microbial pathways for degrading toxic compounds to safeguard environmental and public health (Magnoli et al., 2020).
Health Implications and Exposure Assessment
The health implications of exposure to chlorophenols and related compounds have been extensively reviewed, with studies exploring potential toxic effects on humans and wildlife.
Exposure and Toxicity Assessment : The wide distribution of 2,4-D in the environment has raised concerns about its potential effects on non-target organisms. Research has highlighted the need for comprehensive assessments of low-level, continuous exposure to understand the implications for human health and ecosystems. This includes evaluating the toxicity thresholds derived from exposure to juveniles or adults and considering the potential increased use of 2,4-D in agriculture (Islam et al., 2017).
Biomonitoring and Risk Assessment : Biomonitoring studies provide critical insights into the exposure levels of 2,4-D among different population groups, including the general population, farm applicators, and their families. By comparing these exposure levels with Biomonitoring Equivalents, researchers can assess the margin of safety and potential health risks associated with 2,4-D exposure. This approach helps integrate biomonitoring data into risk assessment and management practices for 2,4-D (Aylward et al., 2009).
特性
IUPAC Name |
4-(2,4-dichlorophenyl)-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-8-5-6-11(12(16)7-8)13-9-3-1-2-4-10(9)14(19)18-17-13/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKGJQQXRGTSIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442387.png)












